

In Silico Modeling of 1-(Ethylamino)-3-phenoxypropan-2-ol Receptor Binding

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Compound of Interest

Compound Name:	1-(Ethylamino)-3-phenoxypropan-2-ol
CAS No.:	58461-93-1
Cat. No.:	B3021072

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Executive Summary

The molecule **1-(Ethylamino)-3-phenoxypropan-2-ol** represents the minimal pharmacophoric scaffold of the aryloxypropanolamine class of

-adrenergic receptor (

-AR) antagonists. While lacking the bulky aromatic substituents of high-affinity drugs like propranolol or atenolol, this core structure contains the essential triad required for receptor recognition: an aromatic ether tail, a chiral hydroxyl linker, and a secondary amine headgroup.

This guide details the in silico modeling protocol for this scaffold. Unlike standard high-throughput screening workflows, modeling this fragment requires high-sensitivity protocols to accurately capture transient, low-affinity interactions that drive scaffold anchoring. We focus on the

-adrenergic receptor (

-AR) as the primary target, utilizing a workflow that integrates Quantum Mechanical (QM)

ligand preparation, rigid-receptor docking, and Molecular Dynamics (MD) simulations to validate binding stability.

Molecular Interaction Mechanism

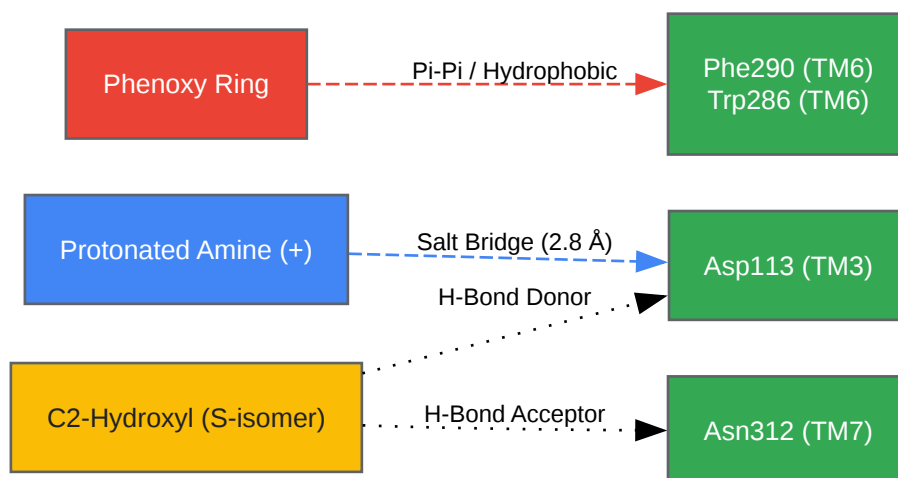
To model this interaction effectively, one must understand the causality of the binding event. The binding of aryloxypropanolamines is driven by an entropy-enthalpy compensation mechanism where the pharmacophore anchors into the orthosteric pocket defined by Transmembrane (TM) helices 3, 5, 6, and 7.

The Pharmacophoric Triad

The ligand interacts via three distinct motifs, which must be preserved during ligand preparation:

- The Ionic Anchor (Ethylamino Group): At physiological pH (7.4), the secondary amine () is protonated. This cation forms a critical salt bridge with Asp113 (TM3).
- The Stereogenic H-Bond (C2-Hydroxyl): The (S)-enantiomer (levo) is the bioactive form. The hydroxyl group acts as both an H-bond donor to Asp113 and an acceptor from Asn312 (TM7), locking the ligand's orientation.
- The Hydrophobic Tail (Phenoxy): This moiety inserts into a hydrophobic cleft formed by Phe290 (TM6), Trp286 (TM6), and Val114 (TM3), engaging in -
T-shaped or hydrophobic stacking interactions.

Interaction Pathway Diagram[1]



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Figure 1: Mechanistic interaction map between the aryloxypropanolamine scaffold and key -AR residues.

Computational Workflow & Protocols

This protocol is designed to be self-validating. The use of a "minimal" ligand means that steric clashes are less likely, but false positives (non-specific binding) are more likely. Therefore, the protocol emphasizes energetic rigorosity over speed.

Phase I: Ligand Preparation (QM-Based)

Standard force field preparation is often insufficient for fragments where electronic polarization affects the H-bond strength of the hydroxyl group.

- Step 1: Stereochemical Generation. Generate both (R) and (S) enantiomers. The (S)-enantiomer serves as the active model; the (R)-enantiomer serves as a negative control (decoy) to validate the docking score's stereospecificity.
- Step 2: Protonation. Force the secondary amine to a cationic state (+1 charge).
- Step 3: Geometry Optimization. Perform DFT optimization (B3LYP/6-31G*) in a continuum solvent model (water) to obtain the low-energy bioactive conformation.

Phase II: Receptor Preparation

We utilize the high-resolution crystal structure of

-AR bound to carazolol (PDB: 2RH1).

- Step 1: Clean Up. Remove T4-lysozyme fusion protein and non-interacting water molecules. Retain waters within 5Å of the orthosteric pocket if they bridge interactions (rare for this specific scaffold, but critical for catecholamines).
- Step 2: H-Bond Network Optimization. Optimize the orientation of Asn312 and Ser203 to maximize donor/acceptor potential.
- Step 3: Restrained Minimization. Minimize the protein structure (OPLS3e or AMBER ff14SB) with heavy atom restraints (0.3 Å RMSD limit) to relieve steric clashes without distorting the crystallographic pocket.

Phase III: Constrained Docking Protocol

Blind docking is ill-advised for fragments. We employ Pharmacophore-Constrained Docking.

Protocol:

- Grid Generation: Center the grid on the coordinates of the co-crystallized carazolol amine nitrogen. Box size:

Å.
- Constraint Definition:
 - Essential: Positional constraint (sphere, radius 1.5 Å) on Asp113 carboxylate oxygens requiring a cationic interaction.
 - Optional: H-bond constraint on Asn312.
- Sampling: Use High-Precision (XP) mode (if using Glide) or Exhaustiveness=32 (if using AutoDock Vina).
- Scoring: Retain top 10 poses.

Self-Validation Check:

- Success Criterion: The (S)-enantiomer must score better (more negative) than the (R)-enantiomer.
- RMSD Check: Re-dock the native ligand (carazolol). The RMSD must be Å to validate the grid.

Molecular Dynamics (MD) Simulation[2][3]

Docking provides a static snapshot. MD is required to verify if the "minimal" scaffold stays bound or drifts due to low affinity.

Simulation Setup

- System: Ligand-Receptor complex embedded in a POPC lipid bilayer.
- Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).
- Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

Production Run Parameters

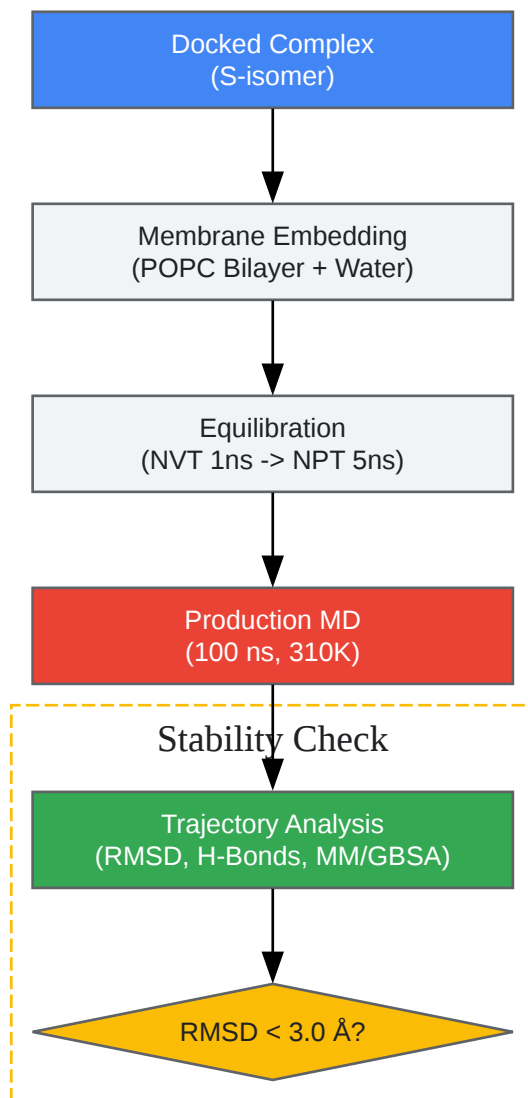
- Ensemble: NPT (310 K, 1 bar).
- Duration: 100 ns (fragments require less time to dissociate if unstable).
- Time Step: 2 fs.

Analysis Metrics

Data should be summarized to prove stability.

Metric	Description	Success Threshold
Ligand RMSD	Deviation from docked pose	Å (stable binding)
H-Bond Occupancy	% time Asp113-Amine salt bridge exists	
H-Bond Occupancy	% time Asn312-OH H-bond exists	
Solvent Exposure	SASA of the Phenoxy ring	Stable (no drift to bulk solvent)

Simulation Workflow Diagram



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Figure 2: Molecular Dynamics simulation pipeline for assessing scaffold stability.

Binding Free Energy Calculation

To rigorously rank this scaffold against derivatives, use MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on the MD trajectory.

For this specific scaffold, the hydrophobic contribution (

) from the phenoxy ring is the variable that will differ most from full-sized drugs like propranolol (which has a naphthyl ring). Expect a

around -6 to -8 kcal/mol, significantly weaker than propranolol (-11 kcal/mol).

References

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- Discovery and development of beta-blockers. Source: Wikipedia (General Pharmacophore History). URL:[[Link](#)]
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Sources

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- 2. nccr-must.ch [nccr-must.ch]
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